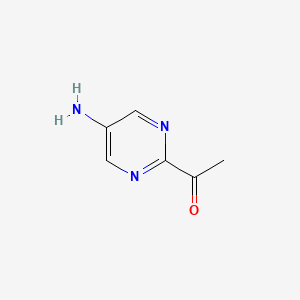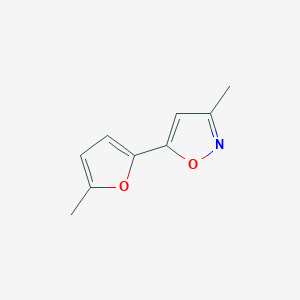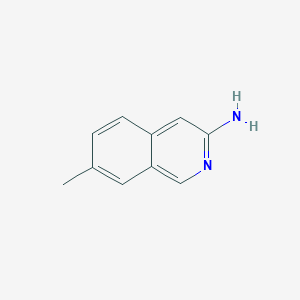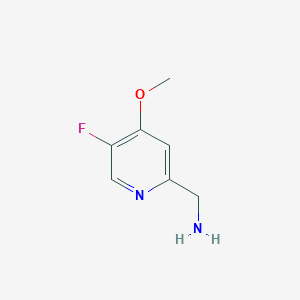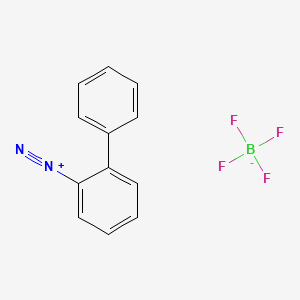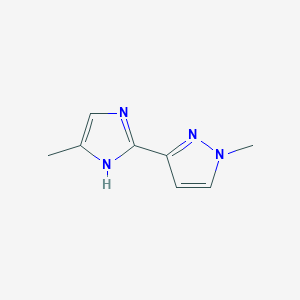
3-Chloro-5-methylpyrazine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C6H5ClN2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylpyrazine-2-carbaldehyde typically involves the chlorination of 5-methylpyrazine-2-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-methylpyrazine-2-carbaldehyde in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue the reaction until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-methylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 3-Chloro-5-methylpyrazine-2-carboxylic acid.
Reduction: 3-Chloro-5-methylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methylpyrazine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of antimicrobial and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methylpyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylpyrazine-2-carbaldehyde: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-Chloropyrazine-2-carbaldehyde: Lacks the methyl group, which may influence its chemical properties and applications.
5-Chloropyrazine-2-carbaldehyde:
Uniqueness
3-Chloro-5-methylpyrazine-2-carbaldehyde is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as an intermediate in organic synthesis and its utility in various scientific research applications.
Eigenschaften
Molekularformel |
C6H5ClN2O |
|---|---|
Molekulargewicht |
156.57 g/mol |
IUPAC-Name |
3-chloro-5-methylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-8-5(3-10)6(7)9-4/h2-3H,1H3 |
InChI-Schlüssel |
YVUFGORCNHQMKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



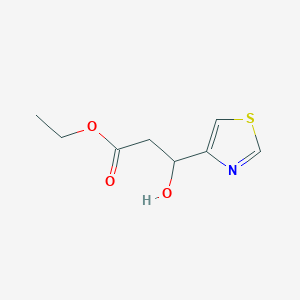
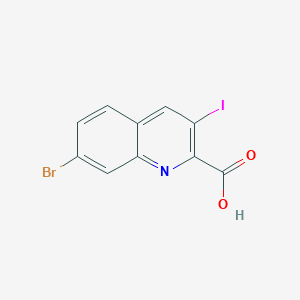
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
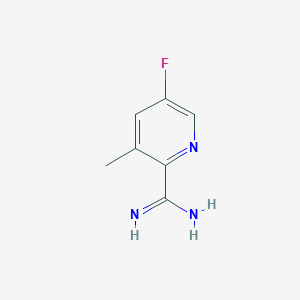
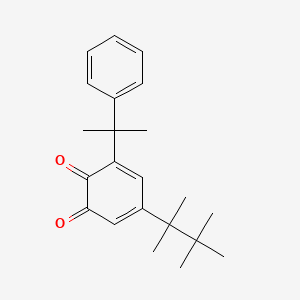
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
